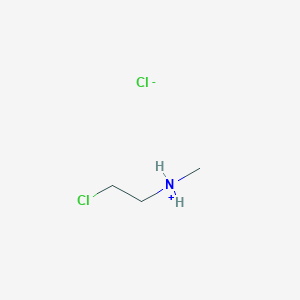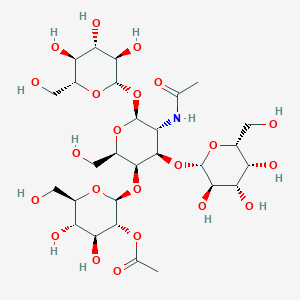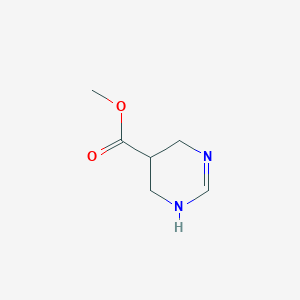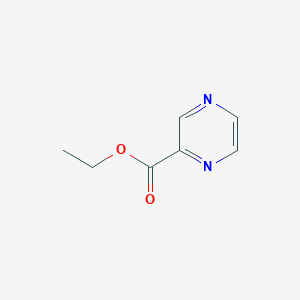
4-Pyrrolidin-2-ylpyridine
Descripción general
Descripción
4-Pyrrolidin-2-ylpyridine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are known for their presence in various natural products and synthetic pharmaceuticals. The pyrrolidine moiety is a five-membered ring containing one nitrogen atom, which can impart significant biological activity to these compounds.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids and can adopt a linear, extended conformation . Another method includes a multi-component tether catalysis one-pot protocol, which allows for the synthesis of highly functionalized pyrrolidine derivatives, such as 4-(pyridin-2-ylmethyl)-2-aminopyrroles, through a cascade reaction accompanied by decarboxylation . Additionally, pyrrolidine derivatives can be synthesized via photochemical in-flow synthesis, which leads to compounds with improved water solubility and reduced lipophilicity .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite diverse, with various substituents influencing the overall conformation and reactivity of the molecule. Computational studies and crystallographic analysis help in understanding the structural motifs and packing arrangements of these compounds . For instance, the introduction of different functional groups can lead to the formation of reliable supramolecular synthons and influence the crystallization behavior of these compounds .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions. For example, 4-pyrones can react with azomethine ylides to form pyrano[2,3-c]pyrrolidines through a chemoselective 1,3-dipolar cycloaddition . The reactivity of these compounds can be rationalized by computational studies, which provide insights into the reactivity indexes and the potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the solubility in water and lipophilicity can be modulated by the introduction of specific substituents, as seen in the synthesis of 2,4-methanopyrrolidines . The presence of hydrogen bonding and bulky substituents can also affect the properties of these compounds, as demonstrated in the iron(II) complexes of pyridine derivatives . Furthermore, the luminescence properties and magnetic susceptibility of these compounds can vary based on their structural framework .
Aplicaciones Científicas De Investigación
1. Chemistry and Synthesis of Pyrrolidines
Pyrrolidines, including compounds like 4-pyrrolidin-2-ylpyridine, have significant importance in modern science due to their biological effects and industrial applications, such as in medicine, dyes, and agrochemical substances. Studies like the one by Żmigrodzka et al. (2022) have focused on the synthesis of pyrrolidines, demonstrating their potential in creating complex organic compounds under mild conditions (Żmigrodzka et al., 2022).
2. Development of DNA/PNA Oligomers
The role of pyrrolidine derivatives in the development of chiral, positively charged DNA analogues has been explored. Kumar et al. (2001) discussed the synthesis of thymin-1-ylpyrrolidine-N-acetic acid, highlighting its utility in DNA/RNA sequence binding studies, which is crucial for advancing genetic research and therapy applications (Kumar et al., 2001).
3. Novel Reaction Pathways in Organic Chemistry
Innovative reaction pathways using pyrrolidine derivatives have been documented. Obydennov et al. (2021) illustrated the formation of pyrano[2,3-c]pyrrolidines through chemoselective 1,3-dipolar cycloaddition reactions, expanding the toolkit for organic synthesis and the creation of multifaceted molecular structures (Obydennov et al., 2021).
4. Catalysis and Synthesis Applications
The utility of pyrrolidines in catalytic processes, such as asymmetric Michael addition, is significant. Miao and Wang (2008) demonstrated the use of polystyrene-immobilized pyrrolidine as an efficient and reusable organocatalyst, showcasing its potential in synthesizing high-yield, stereochemically complex compounds (Miao & Wang, 2008).
5. Biological and Medicinal Research
Pyrrolidine derivatives also have applications in biological and medicinal research. For instance, Zulfiqar et al. (2021) synthesized 4-(pyrrolidine-2,5‑dione‑1-yl)phenol and evaluated its anti-inflammatory and anti-cancer properties, providing a foundation for developing new therapeutic agents (Zulfiqar et al., 2021).
Safety And Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-2-ylpyridine | |
CAS RN |
130343-15-6, 128562-25-4 | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)




![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)


![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
